6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide
Description
6'-Amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide (molecular formula: C₃₄H₂₂N₃O₂; CAS: 2009273-71-4) is a small-molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinase involved in regulating tumor suppressors like p53 . Structurally, it features a 3,3'-bipyridine core with an ethyl group at the 4' position, a 4-hydroxyphenyl substituent at the 5' position, and a methyl-carboxamide group at the 6 position. This compound (referred to as GNE6776 in studies) inhibits USP7 by non-covalently binding 12 Å away from the catalytic cysteine, attenuating ubiquitin binding and disrupting substrate deubiquitination .
Properties
CAS No. |
2009273-60-1 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.41 |
IUPAC Name |
5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) |
InChI Key |
UCYSSYGGXOFJKK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GNE-6776; GNE 6776; GNE6776 |
Origin of Product |
United States |
Preparation Methods
Core Architecture and Functional Groups
The molecule consists of two pyridine rings connected at the 3- and 3'-positions, forming a [3,3'-bipyridine] scaffold. Key substituents include:
-
An ethyl group at the 4'-position
-
A 4-hydroxyphenyl moiety at the 5'-position
-
A methylcarboxamide group at the 6-position
-
An amino group at the 6'-position
The SMILES notation (CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O) confirms these substituents’ positions.
Computed Physicochemical Properties
Hypothetical Synthetic Pathways
Retrosynthetic Analysis
The bipyridine core can be disassembled into two pyridine precursors:
-
Pyridine A : 6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridine
-
Pyridine B : N-methylpyridine-2-carboxamide
Coupling these fragments via a C–C bond-forming reaction at the 3- and 3'-positions forms the target structure.
Synthesis of Pyridine A
A plausible route involves:
Synthesis of Pyridine B
Bipyridine Coupling Strategies
| Method | Conditions | Advantages | Challenges |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, base | High selectivity | Requires boronic acid |
| Direct C–H activation | Rh/Co catalysts | Atom-economic | Steric hindrance issues |
Experimental Considerations
Purification Challenges
Stability Profile
-
Storage at 2–8°C under inert gas prevents decomposition of the hydroxyphenyl and carboxamide groups.
Gaps in Publicly Available Data
No peer-reviewed publications or patents detailing explicit synthesis protocols for GNE-6776 were identified in the analyzed sources . The absence of biological assay data in PubChem suggests this compound may be an intermediate or proprietary research tool.
Chemical Reactions Analysis
Types of Reactions
6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted bipyridines, and various alkylated derivatives.
Scientific Research Applications
Cancer Therapy
GNE-6776 has emerged as a promising candidate in cancer treatment strategies due to its ability to disrupt the ubiquitin-proteasome system. The inhibition of USP7 can lead to increased tumor cell death and heightened sensitivity to anti-cancer drugs. It has been particularly noted for its effectiveness against cancers characterized by USP7 overexpression .
Structure-Activity Relationship Studies
The compound's structure has been a focal point for various structure-activity relationship (SAR) studies aimed at optimizing its inhibitory effects against USP7. Researchers have explored modifications to enhance selectivity and potency against specific cancer types, leading to the development of related compounds such as GNE-6640 .
Inhibition of USP7
Research indicates that GNE-6776 effectively inhibits USP7 activity, leading to significant anti-tumor effects in preclinical models. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting the normal function of the ubiquitin-proteasome pathway .
Potency and Selectivity
In vitro studies have demonstrated that GNE-6776 exhibits potent biological activity as a USP7 inhibitor. Its mechanism involves disrupting the enzyme's ability to bind ubiquitin, thereby enhancing the accumulation of proteins that promote cell death .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| GNE-6640 | Similar bipyridine structure | More selective for certain cancer types |
| FT671 | Different aromatic ring | Broader application across multiple cancers |
| FT827 | Variations in side chains | Potentially higher potency against specific cancer lines |
Mechanism of Action
The mechanism of action of 6’-amino-4’-ethyl-5’-(4-hydroxyphenyl)-N-methyl-[3,3’-bipyridine]-6-carboxamide involves its interaction with specific molecular targets. The bipyridine core can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and stability. The hydroxyphenyl group may also contribute to its antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing key differences in design, activity, and applications.
Bipyridine-Based Metal Complexes
Example: [fac-Mn(bpy-CONHMe)(CO)₃(MeCN)]⁺ (bpy-CONHMe = N-methyl-(2,2'-bipyridine)-6-carboxamide)
- Structural Similarities: Shares the bipyridine-carboxamide backbone but incorporates a manganese center coordinated with carbonyl and acetonitrile ligands .
- Functional Differences: Catalyzes CO₂ electroreduction to CO with low overpotential (η ≈ 300 mV) due to the amide NH group stabilizing protonation pathways . The carboxamide group enhances C–OH bond cleavage, unlike the USP7 inhibitor, where the carboxamide contributes to protein-ligand interactions .
- Applications: Energy conversion vs. anticancer drug development.
3,3'-Bipyridine Derivatives for Nonlinear Optics
Example: Symmetric push-pull-push 3,3'-bipyridines with cyano/dibutylamino substituents .
- Structural Contrasts: Target compound lacks electron-withdrawing/donor groups (e.g., cyano) but includes ethyl and hydroxyphenyl moieties.
- Functional Impact: Symmetric bipyridines exhibit high third-order nonlinear optical (NLO) activity (χ⁽³⁾ ~ 10⁻¹² esu) due to delocalized π-systems, whereas the target compound’s bioactivity arises from steric and hydrogen-bonding interactions with USP7 .
- Synthesis: Prepared via Knoevenagel condensation, contrasting with the target’s undisclosed route .
Carboxamide-Containing Pharmacological Agents
Example: F13714 (C₂₁H₂₅ClF₂N₄O), a piperidine-pyridine carboxamide derivative .
- Structural Parallels: Both feature methyl-carboxamide and aromatic substituents.
- Divergences:
Example: N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide .
- Key Differences:
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Activity Metrics
Research Findings and Implications
- USP7 Selectivity: The target compound’s ethyl and hydroxyphenyl groups likely contribute to selective USP7 binding, distinguishing it from broader deubiquitinase inhibitors .
- Role of Carboxamide: In both the target compound and Mn complexes, the carboxamide group is critical—either for hydrogen bonding (USP7) or catalytic stabilization (CO₂ reduction) .
- Synthetic Challenges: Unlike NLO bipyridines synthesized via Knoevenagel reactions, the target compound’s route remains proprietary, highlighting the need for adaptable methodologies in medicinal chemistry .
Biological Activity
6'-Amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide, commonly known as GNE-6776, is a small molecule inhibitor that specifically targets the deubiquitinating enzyme ubiquitin-specific protease 7 (USP7). This compound has garnered attention in cancer research due to its potential to induce tumor cell death and enhance the efficacy of chemotherapeutic agents. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.41 g/mol
- CAS Number : 2009273-71-4
- Purity : 98% .
GNE-6776 primarily functions by inhibiting USP7, which plays a crucial role in the ubiquitin-proteasome system (UPS). By non-covalently interacting with USP7 at a site located approximately 12 Å from its catalytic cysteine, GNE-6776 disrupts the deubiquitination of target proteins. This inhibition leads to an accumulation of ubiquitinated substrates, ultimately triggering apoptosis in cancer cells and enhancing the cytotoxic effects of existing chemotherapeutics .
Anticancer Properties
Research has demonstrated that GNE-6776 exhibits significant anticancer activity. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, particularly those overexpressing USP7. For instance, in studies involving non-small cell lung cancer (NSCLC) A549 cells, GNE-6776 reduced viability significantly compared to control treatments .
Synergistic Effects with Chemotherapeutics
GNE-6776 has been shown to enhance the effects of standard chemotherapeutic agents such as doxorubicin and cisplatin. The compound's ability to inhibit USP7 leads to increased sensitivity of cancer cells to these drugs, suggesting its potential as an adjuvant therapy in cancer treatment .
Study on USP7 Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the structural interactions between GNE-6776 and USP7. The research utilized nuclear magnetic resonance (NMR) spectroscopy to elucidate how GNE-6776 binds to USP7, affecting its interaction with ubiquitin chains. This study confirmed that GNE-6776 preferentially inhibits the cleavage of Lys48-linked ubiquitin chains, which are critical for protein degradation pathways involved in cancer progression .
Comparative Analysis with Similar Compounds
GNE-6776 has been compared with other USP7 inhibitors like GNE-6640 and FT671. While all share similar bipyridine structures, GNE-6776 demonstrates unique binding characteristics that enhance its therapeutic potential against cancers associated with USP7 overexpression.
| Compound Name | Unique Features |
|---|---|
| GNE-6640 | More selective for certain cancer types |
| FT671 | Broader application across multiple cancers |
| FT827 | Higher potency against specific cancer lines |
Q & A
Q. What synthetic strategies are recommended for constructing the bipyridine core in this compound?
The bipyridine scaffold can be synthesized via Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link pyridine moieties. For substituted pyridines, Hantzsch-type cyclization using ethyl acetoacetate, aldehydes, and ammonium acetate in ethanol under reflux is effective . Post-cyclization functionalization (e.g., introducing the carboxamide group via nucleophilic substitution with methylamine) should follow. Ethyl and hydroxyphenyl substituents may require protective strategies (e.g., TBDMS for hydroxyl groups) during coupling steps .
Q. What spectroscopic techniques are essential for characterizing substitution patterns?
Use 2D NMR (HSQC, HMBC) to confirm connectivity:
- HMBC correlations between H5' (δ ~8.2 ppm) and the C6 carboxamide carbonyl.
- NOESY to verify spatial proximity of the ethyl group to the pyridine ring. HRMS-ESI (mass error <2 ppm) confirms molecular formula. IR spectroscopy identifies N–H stretches (3350–3450 cm⁻¹ for amino; 1650 cm⁻¹ for amide I) .
Q. How can crystallization conditions be optimized for structural validation?
Employ slow vapor diffusion with dichloromethane/hexane (1:3 v/v) at 4°C. Seed crystals from micro-scale trials (20 µL droplets). For challenging cases, add 0.1% TFA in methanol/water (7:3). Confirm crystal quality via powder XRD to match predicted space groups (e.g., P2₁/c) .
Advanced Questions
Q. How to resolve conflicting crystallographic data on hydrogen bonding networks?
Use high-resolution X-ray diffraction (≤0.8 Å) with SHELXL refinement to distinguish weak interactions (C–H⋯O vs. N–H⋯π). Analyze thermal displacement parameters (B-factors) for positional certainty. Supplement with DFT calculations (B3LYP/6-311G**) to evaluate bond energetics. Cross-validate withsolid-state NMR (¹H–¹³C correlations) .
Q. What experimental design considerations are critical for pH-dependent solubility studies?
Conduct parallel solubility screens in buffers (pH 1.2–7.4) using nephelometry (ionic strength = 0.15 M NaCl). Pre-equilibrate solutions at physiological pH for 24h before cell-based assays. Monitor stability via HPLC-UV (210 nm) at t = 0 and 24h. Measure logD (octanol-water) at pH 6.8 and 7.4 to predict membrane permeability .
Q. How to design a SAR study focusing on ethyl and hydroxyphenyl substituents?
Synthesize analogs via:
- Ethyl variants : Replace with methyl/propyl groups.
- Hydroxyphenyl replacements : Methoxy, naphthyl, or halogenated aryl groups. Assess using:
- Competitive binding assays (Kd measurements).
- ADMET profiling (microsomal stability, CYP inhibition). Develop 3D-QSAR models (CoMFA, q² >0.5) and validate with bootstrap analysis (n = 100) .
Q. What statistical approaches address contradictory IC50 values in kinase assays?
Apply meta-analysis with standardized protocols (fixed ATP concentration: 1 mM). Use Grubbs' test (α=0.05) to identify outliers. Model inter-lab variability via hierarchical Bayesian regression . Validate with orthogonal methods like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
